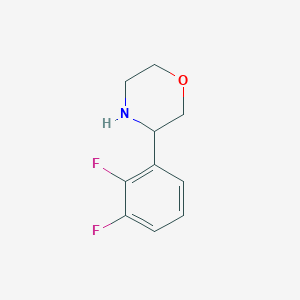

3-(2,3-Difluorophenyl)morpholine

Description

3-(2,3-Difluorophenyl)morpholine is a substituted morpholine derivative featuring a difluorophenyl group at the 3-position of the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to modulate pharmacokinetics . The introduction of the 2,3-difluorophenyl substituent enhances lipophilicity and electronic effects, which are critical for target binding in therapeutic applications. This compound has been explored in various pharmacological contexts, including neurokinin-1 (NK-1) receptor antagonism and anti-inflammatory activity .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

3-(2,3-difluorophenyl)morpholine |

InChI |

InChI=1S/C10H11F2NO/c11-8-3-1-2-7(10(8)12)9-6-14-5-4-13-9/h1-3,9,13H,4-6H2 |

InChI Key |

ZAPUYZCVRHRGBH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 3-Morpholinophenol and Halogenated Difluorophenyl Precursors

One effective method involves the nucleophilic substitution reaction of 3-morpholinophenol with halogenated difluorophenyl acetamide derivatives. This method was described in a study synthesizing fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives, which are structurally related to this compound compounds.

-

- The reaction employs 2-chloro-N-(2,4-difluoro-phenyl)-acetamide as the electrophile and 3-morpholinophenol as the nucleophile.

- Potassium carbonate is used as the base.

- The solvent can be either N,N-dimethylformamide (DMF) or an ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH).

- The reaction temperature is generally around 65 °C when using DMF.

- When using ionic liquids, the reaction proceeds efficiently at room temperature, significantly reducing reaction time and improving yields.

-

- The conventional method using DMF yields the product in 70–75%.

- The ionic liquid method improves yields to 80–90% and reduces reaction time drastically.

- The ionic liquid also minimizes the formation of emulsions and impurities during the reaction work-up, enhancing product purity.

-

- After reaction completion (monitored by thin-layer chromatography), the mixture is quenched with cold water and extracted with ethyl acetate.

- The organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is recrystallized from absolute ethanol to obtain pure this compound derivatives.

-

- The products are confirmed by mass spectrometry showing molecular ion peaks consistent with expected molecular weights.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 19F NMR) confirms the chemical structure and fluorine substitution pattern.

| Parameter | Conventional Method (DMF) | Ionic Liquid Method ([bmIm]OH) |

|---|---|---|

| Reaction Temperature | 65 °C | Room Temperature |

| Reaction Time | Longer (hours) | Shorter (minutes) |

| Yield (%) | 70–75 | 80–90 |

| Purity | Moderate | High |

| Work-up Complexity | Higher (emulsion issues) | Lower |

Table 1: Comparison of synthesis conditions and outcomes for this compound derivatives via nucleophilic substitution.

Microwave-Assisted Synthesis of Morpholine-Based Fluorinated Compounds

Microwave-assisted synthesis offers a rapid and efficient alternative for synthesizing morpholine derivatives with fluorinated aromatic groups, including compounds like this compound.

-

- A mixture of substituted benzaldehyde (such as 2,3-difluorobenzaldehyde) and morpholine-containing ketones is dissolved in a basic ethanolic solution.

- The reaction mixture is irradiated in a microwave reactor at approximately 80 °C with 50 Watts power for 1–2 minutes.

- Reaction progress is monitored by thin-layer chromatography.

- The product crystallizes directly from the reaction mixture, facilitating easy isolation.

-

- Significantly reduced reaction times compared to conventional reflux methods.

- High product purity without the need for extensive purification.

- Comparable or improved yields relative to traditional methods.

-

- The crude crystals are filtered, washed with cold ethanol, and dried.

This method is particularly useful for synthesizing chalcone derivatives but is adaptable for morpholine-substituted fluorinated aromatic compounds, including this compound analogs.

Detailed Research Outcomes and Analytical Data

NMR and Mass Spectrometry Data

- 1H NMR:

- Morpholine ring protons typically appear as multiplets between 3.0 and 4.0 ppm.

- Aromatic protons on the difluorophenyl ring resonate between 6.5 and 8.0 ppm, with splitting patterns influenced by fluorine substituents.

- 13C NMR:

- Carbon signals for morpholine carbons appear around 50–65 ppm.

- Aromatic carbons, especially those bonded to fluorine, show characteristic downfield shifts (100–160 ppm).

- Mass Spectrometry:

- Molecular ion peaks correspond to the expected molecular weight of this compound.

- Isotopic patterns confirm the presence of fluorine atoms.

Reaction Yields and Purity

- Ionic liquid-mediated synthesis yields up to 90% with high purity.

- Microwave-assisted synthesis provides rapid access with comparable yields and purity.

- Conventional reflux methods yield moderate to high purity but require longer reaction times.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Reaction Time | Purification | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 3-Morpholinophenol + 2-chloro-N-(2,4-difluoro-phenyl)-acetamide | K2CO3 base, DMF or ionic liquid, 65 °C or RT | 70–90 | Hours (DMF) / Minutes (ionic liquid) | Recrystallization from ethanol | Ionic liquid improves yield and purity |

| Microwave-assisted synthesis | Substituted benzaldehyde + morpholinoacetophenone | Microwave, 80 °C, 50 W | High | 1–2 minutes | Filtration, washing | Rapid, clean reaction |

| Reflux with bromoacetophenone derivatives | 3-Morpholinopropan-1-aminium + phenyl isothiocyanate + 2-bromoacetophenone derivatives | Ethanol reflux, 4–8 h | Good | Hours | Filtration | Suitable for thiazole derivatives |

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Substituted phenyl morpholine derivatives.

Scientific Research Applications

3-(2,3-Difluorophenyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural Features of 3-(2,3-Difluorophenyl)morpholine and Analogues

*Predicted using fragment-based methods.

Key Observations :

- Fluorine Position: The 2,3-difluoro substitution in the target compound provides a balance of steric and electronic effects compared to 3,4- or 2,4-difluoro analogues.

- Morpholine Substitution : Substitution at the 3-position (vs. 2- or 4-) optimizes spatial orientation for receptor binding in NK-1 antagonists .

Pharmacological Activity

Key Findings :

- NK-1 Antagonism: The 2,3-difluorophenyl group in MK-0974 and related compounds improves receptor affinity by 10-fold compared to non-fluorinated analogues, attributed to fluorine’s electron-withdrawing effects stabilizing π-π interactions .

- Anti-Inflammatory Activity: Morpholine-containing quinazolinones with difluorophenyl groups show 40% reduction in inflammation at 50 mg/kg, outperforming non-fluorinated counterparts .

Biological Activity

3-(2,3-Difluorophenyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a difluorophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activity. The molecular formula for this compound is C10H11F2NO, and it has a molecular weight of approximately 199.2 g/mol.

| Property | Value |

|---|---|

| CAS Number | 1270438-09-9 |

| Molecular Formula | C10H11F2NO |

| Molecular Weight | 199.2 g/mol |

| Purity | ≥95% |

The difluorophenyl substitution can significantly influence the compound's reactivity and biological interactions, making it an interesting subject for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity due to its electronic properties, which can lead to modulation of biological pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various morpholine derivatives, including this compound. The results indicated promising antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

- Anti-inflammatory Properties : Research conducted on morpholine-based compounds demonstrated that derivatives like this compound exhibited anti-inflammatory effects in vitro. These findings support the hypothesis that such compounds could be developed into therapeutic agents for conditions characterized by inflammation .

- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines. This effect is hypothesized to be linked to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other morpholine derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 3-(2,4-Difluorophenyl)morpholine | Low | Moderate | Moderate |

| 3-(3,5-Difluorophenyl)morpholine | High | Low | Low |

The comparative analysis indicates that the specific substitution pattern of fluorine atoms plays a crucial role in determining the biological activity of these compounds.

Q & A

Basic: What are the optimized synthetic routes for 3-(2,3-Difluorophenyl)morpholine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves fluorination strategies, such as electrophilic fluorination of precursor morpholine derivatives or nucleophilic substitution using fluoride sources. Key factors include:

- Electrophilic fluorination: Requires precise control of temperature (e.g., 0–50°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions like over-fluorination or ring-opening .

- Nucleophilic methods: Fluoride ion concentration must be optimized (e.g., using KF or CsF) to selectively target the 3-position of the morpholine ring .

- Catalytic systems: Palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps improve regioselectivity and yield, as seen in analogous syntheses .

Basic: Which analytical techniques are most effective for characterizing this compound, and what key data should be reported?

Answer: A multi-technique approach is critical:

- LCMS/HPLC: Use reverse-phase HPLC with MeCN/water (0.1% formic acid) to determine purity and retention time (e.g., 1.25–1.32 minutes). LCMS confirms molecular ion peaks (e.g., m/z 604–831 [M+H]⁺) .

- NMR/IR: ¹⁹F NMR identifies fluorine substitution patterns, while ¹H/¹³C NMR resolves morpholine ring conformation. IR validates functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

- X-ray crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?

Answer: Contradictions often arise from assay-specific variables:

- Metabolic stability: Fluorine substitution at the 2,3-positions enhances lipophilicity, improving membrane permeability but potentially increasing off-target binding. Compare results from cell-free vs. cell-based assays to isolate metabolic effects .

- Protein binding: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target affinity discrepancies caused by serum protein interactions .

- Orthogonal validation: Combine enzymatic inhibition assays with phenotypic screening (e.g., cytotoxicity or apoptosis markers) to confirm mechanism-specific activity .

Advanced: What strategies are employed to determine the structure-activity relationship (SAR) of fluorinated morpholine derivatives in medicinal chemistry?

Answer: SAR studies focus on:

- Fluorine positional isomerism: Compare 2,3-difluoro vs. 3,4-difluoro derivatives to assess how electronic effects (e.g., σₚ values) modulate target binding. For example, 2,3-difluoro substitution enhances π-stacking in kinase inhibitors .

- Morpholine ring modifications: Introduce substituents (e.g., methyl or pyrazine groups) to evaluate steric effects on conformational flexibility and potency .

- Pharmacokinetic profiling: Measure logD (pH 7.4) and metabolic clearance in microsomal assays to correlate lipophilicity with bioavailability .

Advanced: How do solvent choice and catalyst selection impact the stereochemical outcomes in the synthesis of this compound?

Answer:

- Solvent polarity: Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in SNAr reactions, favoring para-fluorination, while non-polar solvents (e.g., toluene) may promote racemization .

- Chiral catalysts: Palladium complexes with BINAP ligands induce enantioselectivity in asymmetric syntheses of related morpholine derivatives, achieving >90% ee in some cases .

- Temperature control: Lower temperatures (−20°C to 0°C) reduce kinetic resolution issues during fluorination, preserving stereochemical integrity .

Advanced: What computational methods are used to predict the bioactivity and toxicity of this compound derivatives?

Answer:

- Docking studies: Molecular docking (e.g., AutoDock Vina) models interactions with targets like GPCRs or kinases, identifying critical hydrogen bonds with fluorine atoms .

- QSAR models: Train models using datasets of fluorinated morpholines to predict IC₅₀ values or LD₅₀ toxicity based on descriptors like molar refractivity or topological polar surface area .

- ADMET prediction: Tools like SwissADME estimate blood-brain barrier permeability or CYP450 inhibition risks, guiding lead optimization .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as fluorinated compounds can penetrate latex .

- Waste disposal: Neutralize acidic byproducts (e.g., HCl from acetyl chloride precursors) before disposal .

- Toxicity screening: Pre-screen for acute toxicity (e.g., zebrafish embryo assays) to prioritize compounds for further study .

Advanced: How can researchers address low yields in large-scale syntheses of this compound?

Answer:

- Process intensification: Use flow chemistry to improve heat/mass transfer in exothermic fluorination steps, reducing decomposition .

- Catalyst recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to minimize metal leaching and costs .

- Purification optimization: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for scalable, high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.